![molecular formula C17H19N3O3S B11013099 (2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11013099.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is a complex organic compound that features a benzodioxole moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the benzodioxole and thiadiazole intermediates through a propenamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the double bond in the propenamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield saturated amides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(1-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE
- (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(1-ETHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O3S/c1-3-12(4-2)16-19-20-17(24-16)18-15(21)8-6-11-5-7-13-14(9-11)23-10-22-13/h5-9,12H,3-4,10H2,1-2H3,(H,18,20,21)/b8-6+ |
InChI Key |
QJUKDHWWFGKZEB-SOFGYWHQSA-N |
Isomeric SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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